Superior Anticancer Potency of the 4-Chlorophenyl Hydrazone Against MCF7 Cells
The hydrazone derivative 4-(4-Chlorophenyl)-2-(2-((4-methylthiazol-5-yl)methylene)hydrazineyl)thiazole (4b), which is synthesized from 4-(4-chlorophenyl)-2-hydrazinyl-5-methylthiazole, exhibited the most potent activity among all synthesized thiazolyl hydrazones against wild-type EGFR MCF7 breast cancer cells, with an IC50 of 9.57 ± 1.80 µM. In contrast, the 4-nitrophenyl analog (4c) showed an IC50 of 11 ± 0.7 µM against mutant EGFR H1975 cells, but was less active against MCF7. Doxorubicin and Osimertinib served as reference standards. This demonstrates that the 4-chlorophenyl substitution is optimal for WT-EGFR activity. [1]
| Evidence Dimension | Cytotoxicity (IC50) against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 9.57 ± 1.80 µM (hydrazone derivative 4b) |
| Comparator Or Baseline | 4-nitrophenyl analog 4c: IC50 = 11 ± 0.7 µM against H1975; Doxorubicin and Osimertinib as reference |
| Quantified Difference | 4b is ~1.15-fold more potent than 4c against MCF7; more active against WT-EGFR than mutant-selective standard Osimertinib in this assay context |
| Conditions | MTT assay, MCF7, A549, DU145, H1975 cell lines |
Why This Matters
This confirms that the 4-chlorophenyl moiety is critical for achieving potent, selective cytotoxicity against wild-type EGFR-expressing cancer cells, guiding researchers to select this specific precursor for anticancer drug discovery programs.
- [1] Shinde, S. S., Sarkate, A. P., Rathod, S. S., Kilbile, J. T., Chaudhari, S. Y., Yadala, R., Pawar, S. C., & Wakte, P. S. (2024). Synthesis, biological evaluation, and computational studies of thiazolyl hydrazone derivatives as triple mutant allosteric EGFR inhibitors. Journal of the Chinese Chemical Society, 71(7), 706-720. View Source
